2-Fluorobenzoyl isothiocyanate
Overview
Description
2-Fluorobenzoyl isothiocyanate is a chemical compound with the CAS Number: 73945-65-0. It has a molecular weight of 181.19 and its IUPAC name is 2-fluorobenzoyl isothiocyanate .
Synthesis Analysis
The synthesis of 2-fluorobenzoyl isothiocyanate involves the reaction of 2-fluorobenzoyl chloride with ammonium thiocyanate . This reaction forms 2-fluorobenzoyl isothiocyanate, which can then react with appropriate aniline derivatives to synthesize 2-fluorobenzoyl thiourea derivatives .Molecular Structure Analysis
The InChI code for 2-fluorobenzoyl isothiocyanate is 1S/C8H4FNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Isothiocyanates, such as 2-fluorobenzoyl isothiocyanate, can be synthesized through the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This process can be done in a one-pot process or a two-step approach .Scientific Research Applications
Synthesis and Structural Analysis
2-Fluorobenzoyl isothiocyanate is used in the synthesis of various chemical compounds. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared using 4-fluorobenzoyl isothiocyanate, yielding novel compounds characterized by multiple spectroscopic techniques and exhibiting distinct structural and conformational properties (Saeed, Erben, Shaheen, & Flörke, 2011).
Biological Activity and Plant Growth Regulation
Research has demonstrated the potential biological activity of compounds derived from fluorobenzoyl isothiocyanate. Three fluorobenzoylthioureas synthesized from substituted 2-aminopyrimidine and fluorobenzoyl isothiocyanate ester showed varying growth regulating activity on different plants, indicating potential agricultural applications (Yue Xia-li, 2010).
Environmental Applications
A study focusing on the use of activated carbon modified with 1-(2-fluorobenzoyl)-3-{3-[3-(2-fluorobenzoy)-thioureido]-phenyl}-thiourea for copper (II) removal demonstrated the utility of derivatives of 2-fluorobenzoyl isothiocyanate in environmental applications. This study emphasized its effectiveness in water purification and toxic metal ion removal (Ghaedi et al., 2015).
Pharmaceutical Research
2-Fluorobenzoyl isothiocyanate derivatives have been explored in pharmaceutical research, particularly in the synthesis of antitumor agents. For instance, novel 2-(4-aminophenyl)benzothiazoles with fluorine substitutions showed highly selective and potent antitumor properties in vitro, indicating their potential as cancer therapeutic agents (Bradshaw et al., 2002).
Synthesis of Novel Organic Compounds
In the realm of organic chemistry, 2-fluorobenzoyl isothiocyanate is involved in the synthesis of novel organic compounds with diverse applications. For example, the reaction of tetra(penta) fluorobenzoyl isothiocyanates with benzimidazoles resulted in the formation of 1,3-benzothiazinones, demonstrating the versatility of 2-fluorobenzoyl isothiocyanate in organic synthesis (Nosova, Lipunova, Laeva, & Charushin, 2005).
Mechanism of Action
Target of Action
Isothiocyanates (ITCs), including 2-Fluorobenzoyl isothiocyanate, are known to interact with a variety of intracellular targets . These include cytochrome P450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . .
Mode of Action
The mode of action of isothiocyanates is complex and multifaceted. They are known to modulate a large number of cancer-related targets or pathways, including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and inhibition of macrophage migration inhibitory factor (MIF)
Biochemical Pathways
Isothiocyanates are known to affect various biochemical pathways. They can inhibit CYP enzymes, induce phase II enzymes via activation of Nrf2, modulate cell cycle regulators, induce apoptosis, inhibit NF-ĸB, and inhibit macrophage migration inhibitory factor . These actions can lead to downstream effects such as the prevention of carcinogenesis and the induction of apoptosis in cancer cells
Pharmacokinetics
An in silico study predicted that pyrazoles, a class of compounds that includes isothiocyanates, exert good drug-like and pharmacokinetic properties
Result of Action
Isothiocyanates, including 2-Fluorobenzoyl isothiocyanate, have well-defined indirect antioxidant and antitumor properties . These come as a result of their ability to regulate transcription factors, signaling pathways, cell cycle, and apoptosis
Safety and Hazards
properties
IUPAC Name |
2-fluorobenzoyl isothiocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRXMLIDSAYUFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N=C=S)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576333 | |
Record name | 2-Fluorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73945-65-0 | |
Record name | 2-Fluorobenzoyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorobenzoyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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